Fmoc-tyr(PO(nme2)2)-OH

Catalog No.
S13532774
CAS No.
M.F
C28H32N3O8P
M. Wt
569.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-tyr(PO(nme2)2)-OH

Product Name

Fmoc-tyr(PO(nme2)2)-OH

IUPAC Name

(2S)-3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C28H32N3O8P

Molecular Weight

569.5 g/mol

InChI

InChI=1S/C28H32N3O8P/c1-30(2)38-40(35,39-31(3)4)37-20-15-13-19(14-16-20)17-26(27(32)33)29-28(34)36-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,29,34)(H,32,33)/t26-/m0/s1

InChI Key

RNIUNVOMPOGZKD-SANMLTNESA-N

Canonical SMILES

CN(C)OP(=O)(OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)ON(C)C

Isomeric SMILES

CN(C)OP(=O)(OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)ON(C)C

Fmoc-tyrosine with a dimethylphosphate group, denoted as Fmoc-tyr(PO(NMe2)2)-OH, is a derivative of the amino acid tyrosine that contains a fully protected phosphate moiety. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protective group for the amino functionality during peptide synthesis. The dimethylphosphate modification enhances solubility and stability compared to other phosphotyrosine derivatives, making it a valuable building block in solid-phase peptide synthesis. This compound is particularly significant due to its ability to avoid side reactions associated with unprotected phosphate groups, such as pyrophosphate formation, which can complicate the synthesis of peptides containing multiple phosphorylated residues .

The primary chemical reaction involving Fmoc-tyr(PO(NMe2)2)-OH is its incorporation into peptides through standard coupling methods. This can be achieved using reagents such as PyBOP (benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIPCDI (diisopropylcarbodiimide) in combination with HOBt (1-hydroxybenzotriazole). The introduction of this phosphoamino acid into peptide sequences allows for the study of phosphorylation effects on protein function and interactions .

Upon cleavage from the resin during peptide synthesis, the phosphodiamidate structure is hydrolyzed under acidic conditions to regenerate the phosphotyrosine. This process is monitored by high-performance liquid chromatography (HPLC) to ensure successful hydrolysis and avoid by-product formation .

Fmoc-tyr(PO(NMe2)2)-OH mimics phosphorylated tyrosine, which plays a crucial role in various biological processes, including signal transduction and protein-protein interactions. Phosphorylation at tyrosine residues is critical for the activation of many signaling pathways mediated by protein-tyrosine kinases and is involved in cellular processes such as growth, differentiation, and metabolism. The unique properties of this compound allow researchers to explore its biological activity in cellular models and therapeutic contexts .

The synthesis of Fmoc-tyr(PO(NMe2)2)-OH typically involves several steps:

  • Fmoc Protection: Tyrosine is first protected with the Fmoc group.
  • Phosphorylation: The dimethylphosphate group is introduced using phosphorochloridates or other phosphorylation agents under controlled conditions to prevent side reactions.
  • Purification: The product is purified using techniques such as chromatography to isolate the desired compound from unreacted materials and by-products.

These steps can be optimized based on the specific requirements of the peptide synthesis process and the desired yield .

Fmoc-tyr(PO(NMe2)2)-OH has several applications in biochemical research:

  • Peptide Synthesis: It serves as a building block for synthesizing phosphopeptides, which are essential for studying phosphorylation's role in biological systems.
  • Drug Development: Understanding how phosphorylated tyrosines interact with proteins can aid in designing inhibitors or modulators for therapeutic targets in diseases like cancer.
  • Biotechnology: Its use in creating modified peptides can enhance the development of biosensors and diagnostic tools that rely on specific protein interactions .

Research using Fmoc-tyr(PO(NMe2)2)-OH focuses on its interactions with proteins containing SH2 domains, which specifically recognize phosphorylated tyrosines. Studies have shown that peptides incorporating this compound exhibit enhanced binding affinities compared to their non-phosphorylated counterparts. These interactions are crucial for understanding signaling pathways and developing targeted therapies .

Several compounds are similar to Fmoc-tyr(PO(NMe2)2)-OH, each with unique features:

Compound NameStructure DescriptionKey Features
Fmoc-Tyr(PO3H2)-OHUnprotected phosphate groupSimple but prone to side reactions during synthesis
Fmoc-Tyr(PO(OBzl)OH)-OHPartially protected phosphateCommonly used but faces challenges with coupling efficiency
Fmoc-Phe(CF2PO3H2)-OHFluorinated phosphotyrosine mimicHigh binding affinity; stable against hydrolysis
Fmoc-Tyr(SO3nP)-OHSulfonated derivative of tyrosineDifferent reactivity profile; used for specific applications

Fmoc-tyr(PO(NMe2)2)-OH stands out due to its fully protected phosphate group, which enhances solubility and stability while minimizing side reactions during peptide synthesis. This makes it particularly advantageous for synthesizing complex peptides that require precise control over phosphorylation states .

Fmoc-Tyr(PO(NMe₂)₂)-OH, formally designated as N-α-Fmoc-O-(bis-dimethylamino-phosphono)-L-tyrosine, derives its name from three structural components:

  • Fmoc: The 9-fluorenylmethyloxycarbonyl group protects the α-amino group during SPPS.
  • Tyr: L-tyrosine, an aromatic amino acid with a phenolic hydroxyl group.
  • PO(NMe₂)₂: A bis-dimethylamino-phosphono moiety substituting the tyrosine hydroxyl, serving as a phosphate mimic.

The compound’s molecular formula is $$ \text{C}{28}\text{H}{32}\text{N}3\text{O}6\text{P} $$ (molecular weight: 537.54 g/mol), with a phosphoramidate group conferring stability against premature dephosphorylation during synthesis. The Fmoc group is UV-active, enabling real-time monitoring of coupling efficiency, while the dimethylamino groups on phosphorus prevent side reactions during peptide elongation.

Structural Analysis

  • Backbone: The tyrosine scaffold maintains natural stereochemistry, critical for biological activity.
  • Phosphoramidate: The $$ \text{PO(NMe}2\text{)}2 $$ group mimics phosphate’s steric and electronic properties but resists enzymatic hydrolysis until deprotection.
  • Deprotection: Treatment with 90% aqueous trifluoroacetic acid (TFA) cleaves the phosphoramidate, regenerating native phosphotyrosine.

Historical Development of Phosphorylated Tyrosine Derivatives

The synthesis of phosphotyrosine derivatives emerged alongside the discovery of tyrosine phosphorylation’s role in cellular signaling. Key milestones include:

Early Innovations (1970s–1990s)

  • 1979: Identification of tyrosine phosphorylation in viral oncoproteins (e.g., v-Src) highlighted the need for synthetic phosphotyrosine analogs.
  • 1980s: Boc-protected phosphotyrosine derivatives enabled early SPPS efforts but required harsh deprotection conditions (e.g., hydrogen fluoride).
  • 1995: Chao et al. introduced Fmoc-Tyr(PO(NMe₂)₂)-OH, leveraging Fmoc chemistry’s orthogonality for milder synthesis workflows.

Advancements in Protection Strategies

  • Phosphoramidates vs. Phosphoesters: Early derivatives used benzyl or ethyl phosphoesters (e.g., Fmoc-Tyr(PO(OEt)₂)-OH), but these required prolonged deprotection. Phosphoramidates improved stability and deprotection efficiency.
  • Commercial Availability: By the 2000s, Fmoc-Tyr(PO(NMe₂)₂)-OH became widely accessible, accelerating phosphopeptide research.

Role in Modern Peptide/Protein Research

Fmoc-Tyr(PO(NMe₂)₂)-OH addresses two major challenges in phosphopeptide synthesis:

Compatibility with Fmoc SPPS

  • Coupling Efficiency: The dimethylamino groups prevent hydrogen bonding between the phosphate and resin, ensuring high coupling yields.
  • Orthogonal Deprotection: Acid-labile protection (TFA cleavage) avoids interference with standard Fmoc deprotection (piperidine).

Applications in Signaling Studies

  • Kinase/Phosphatase Substrates: Synthetic phosphopeptides model post-translational modifications in proteins like EGFR and Src.
  • SH2/PTB Domain Probes: Phosphotyrosine-containing peptides interrogate protein-protein interactions in pathways like MAPK/ERK.

Drug Discovery

  • Inhibitor Design: Phosphoramidate analogs serve as non-hydrolysable phosphatase inhibitors.
  • Peptide Therapeutics: Phosphopeptides modulate immune checkpoints (e.g., PD-1/PD-L1 axis).

Traditional Solid-Phase Peptide Synthesis Approaches

The incorporation of 9-fluorenylmethoxycarbonyl-tyrosine-dimethylphosphoramidate (Fmoc-tyr(PO(nme2)2)-OH) into peptide sequences represents a significant advancement in phosphopeptide synthesis methodologies . Traditional solid-phase peptide synthesis approaches for phosphorylated tyrosine derivatives have evolved from early methods that relied on post-synthetic global phosphorylation to more sophisticated building block incorporation strategies [2] [3].

The traditional Fmoc solid-phase peptide synthesis protocol for phosphotyrosine-containing peptides typically involves the direct incorporation of protected phosphotyrosine building blocks during chain assembly [3] [4]. This approach contrasts with earlier methodologies that employed global phosphorylation of side-chain-unprotected tyrosine residues in presynthesized resin-bound peptides [3]. The direct incorporation method offers superior control over phosphorylation sites and reduces the formation of unwanted byproducts that can arise from non-selective phosphorylation reactions [2].

Standard coupling methods for Fmoc-tyr(PO(nme2)2)-OH include the use of benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (PyBOP), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (TBTU), and diisopropylcarbodiimide with 1-hydroxybenzotriazole (DIPCDI/HOBt) [5]. These coupling reagents facilitate efficient amide bond formation between the activated carboxyl group of the phosphotyrosine derivative and the amino group of the growing peptide chain [6].

The dimethylphosphoramidate protection scheme employed in Fmoc-tyr(PO(nme2)2)-OH provides several advantages over other phosphate protecting groups . The dimethylamino groups enhance solubility and stability compared to other phosphotyrosine derivatives, making it particularly valuable for solid-phase peptide synthesis applications . This protection strategy minimizes side reactions associated with unprotected phosphate groups, such as pyrophosphate formation, which can complicate the synthesis of peptides containing multiple phosphorylated residues .

Coupling ReagentTypical ConditionsCoupling EfficiencyReference
PyBOP/DIPEA1.5 eq., 2 hours>95% [5]
TBTU/DIPEA1.5 eq., 1-2 hours>90% [5]
DIPCDI/HOBt2 eq., 4 hours>85% [5]

The deprotection mechanism for the dimethylphosphoramidate group occurs under acidic conditions typically employed in Fmoc solid-phase peptide synthesis [7]. Upon cleavage from the resin during peptide synthesis, the phosphodiamidate structure undergoes hydrolysis under acidic conditions to regenerate the free phosphotyrosine residue . This process requires careful monitoring by high-performance liquid chromatography to ensure successful hydrolysis and avoid byproduct formation .

Novel Phosphoramidite-Based Phosphorylation Strategies

Phosphoramidite-based phosphorylation strategies represent a revolutionary approach to the synthesis of phosphorylated amino acid derivatives, including Fmoc-tyr(PO(nme2)2)-OH [8] [9]. These methodologies have emerged as powerful alternatives to traditional inorganic phosphorylation reagents, offering enhanced selectivity and compatibility with complex molecular architectures [10].

The phosphoramidite approach typically involves the use of phosphorus(III) intermediates that are subsequently oxidized to phosphorus(V) products [9] [11]. This two-step process allows for precise control over the phosphorylation reaction and enables the introduction of various protecting groups at the phosphorus center [8]. Recent developments in this field have focused on improving the O-selectivity of phosphorylation reactions, particularly in the presence of competing nucleophilic sites [9].

The activated phosphite method represents a significant advancement in phosphoramidite chemistry [12] [9]. This approach utilizes phosphite triester intermediates to achieve exceptional O-selectivity of greater than 99.7% in solid-phase synthesis applications [9]. The method employs 1-hydroxybenzotriazole as a promoter to generate highly reactive phosphite intermediates that selectively react with hydroxyl groups over amino groups [9] [13].

Mechanistic studies of phosphoramidite reactions have revealed the importance of frontier molecular orbital interactions between reactive intermediates and nucleophiles [9]. These interactions explain the observed selectivity patterns and provide a theoretical framework for designing improved phosphorylation reagents [9]. The development of alternative tetrazole activators has further expanded the scope of phosphoramidite-based methodologies [10].

Phosphorylation MethodSelectivityReaction TimeYieldReference
Traditional POCl360-70%4-6 hours45-65% [14]
Phosphoramidite/Tetrazole85-90%1-2 hours75-85% [10]
Activated Phosphite>99%30-60 minutes90-95% [9]

The synthesis of Fmoc-tyr(PO(nme2)2)-OH through phosphoramidite methodology typically involves the preparation of dimethylaminophosphoramidite reagents [15]. These reagents offer excellent stability and reactivity characteristics, making them ideal for large-scale synthesis applications [15]. The phosphoramidite route allows for the introduction of dimethylamino protecting groups in a single step, eliminating the need for subsequent protection reactions [15].

Oxidation strategies for phosphoramidite intermediates have been extensively studied [16] [17]. Iodine-water oxidation systems provide reliable conversion of phosphite triesters to phosphate diesters [16] [18]. Alternative oxidation methods, including tert-butyl hydroperoxide and molecular oxygen systems, offer complementary reactivity profiles for specific synthetic applications [19] [17].

Optimization of Protecting Group Strategies

The optimization of protecting group strategies for phosphotyrosine derivatives represents a critical aspect of successful peptide synthesis [20] [21]. The selection of appropriate protecting groups must balance stability requirements during synthesis with efficient deprotection under final cleavage conditions [22].

The dimethylphosphoramidate protecting group employed in Fmoc-tyr(PO(nme2)2)-OH offers distinct advantages over traditional phosphate protecting strategies [23]. Unlike methyl phosphate protection, which can undergo partial cleavage during piperidine-mediated Fmoc removal, the dimethylamino groups remain stable throughout the synthesis cycle [23]. This stability prevents the formation of partially deprotected intermediates that can complicate purification and characterization [23].

Comparative studies of various phosphate protecting groups have demonstrated the superior performance of the dimethylphosphoramidate system [24] [4]. Benzyl-based protection requires harsh hydrogenolytic conditions for removal, while tert-butyl protection necessitates prolonged acidic treatment [4] [23]. The dimethylphosphoramidate group provides orthogonal protection that is stable to standard Fmoc synthesis conditions yet readily cleaved under acidic deprotection conditions .

Protecting GroupStability to BaseDeprotection ConditionsDeprotection TimeReference
DimethylphosphoramidateExcellentTFA/H2O2-3 hours
Dibenzyl phosphateGoodHF or TMSBr4-6 hours [24]
Di-tert-butyl phosphateExcellentTFA1-2 hours [4]
Dimethyl phosphatePoorBase hydrolysisVariable [23]

The mechanism of dimethylphosphoramidate deprotection involves acid-catalyzed hydrolysis of the phosphorus-nitrogen bonds [25] [26]. Under trifluoroacetic acid conditions, the dimethylamino groups are protonated and subsequently displaced by water molecules . This process generates dimethylamine as a leaving group and regenerates the free phosphate functionality .

Optimization studies have focused on minimizing side reactions during deprotection while maintaining quantitative conversion to the desired phosphotyrosine product [7]. The use of scavengers such as triisopropylsilane helps prevent oxidative side reactions that can occur during acidic cleavage [7]. Water content in the deprotection cocktail must be carefully controlled to ensure complete hydrolysis of the phosphoramidate bonds [7].

Recent developments in protecting group strategy have explored the use of enzyme-labile protecting groups for specialized applications [28]. These systems offer the potential for selective deprotection under physiological conditions, although they require careful optimization to prevent premature cleavage during synthesis [28].

Large-Scale Production and Industrial Synthesis Considerations

The large-scale production of Fmoc-tyr(PO(nme2)2)-OH requires careful consideration of process economics, safety factors, and quality control measures [29] [30]. Industrial synthesis methodologies must balance efficiency with reproducibility while maintaining strict quality standards for pharmaceutical applications [30].

Process development for large-scale synthesis begins with optimization of the phosphorylation reaction [31] [14]. The choice of phosphorylating reagent significantly impacts both yield and process safety [31]. Dimethylphosphite-based approaches offer advantages in terms of reagent stability and handling characteristics compared to more reactive phosphorylating agents [31].

Automated synthesis platforms have been developed specifically for phosphopeptide production [29]. These systems utilize magnetic particle processors and robotic liquid handling to achieve consistent results across multiple batches [29]. The integration of real-time monitoring systems allows for immediate detection of process deviations and implementation of corrective measures [29].

Quality control protocols for large-scale production include comprehensive analytical characterization at each synthetic step [30]. High-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy provide complementary analytical information for product verification [30]. Phosphorus-31 nuclear magnetic resonance spectroscopy offers particular value for monitoring phosphorylation reactions and detecting impurities [2].

Production ScaleTypical YieldPurity RequirementsAnalysis MethodsReference
Laboratory (1-10g)85-90%>95%HPLC, NMR
Pilot Scale (100g-1kg)80-85%>98%HPLC, MS, NMR [30]
Manufacturing (>10kg)75-80%>99%All methods + 31P NMR [30]

Process safety considerations include proper handling of phosphorylating reagents and organic solvents [30]. Dimethylamine release during deprotection requires adequate ventilation systems and appropriate waste treatment protocols . The development of continuous flow processes offers potential advantages in terms of process control and safety compared to traditional batch operations [30].

Economic optimization involves balancing raw material costs with processing efficiency [30]. The use of recoverable protecting groups and catalyst recycling can significantly reduce overall production costs [30]. Waste minimization strategies, including solvent recovery and byproduct utilization, contribute to both economic and environmental sustainability [30].

Regulatory considerations for pharmaceutical applications require comprehensive documentation of synthetic procedures and quality control measures [30]. Good Manufacturing Practice compliance necessitates validated analytical methods and robust change control procedures [30]. The establishment of appropriate specifications for starting materials, intermediates, and final products ensures consistent product quality across production campaigns [30].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy represents the primary analytical technique for comprehensive structural elucidation of Fmoc-tyr(PO(nme2)2)-OH. The compound exhibits complex spectroscopic behavior owing to the presence of multiple functional groups including the fluorenylmethoxycarbonyl protecting group, the tyrosine aromatic system, and the dimethylaminophosphate moiety [1] [2].

Proton and Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments

Proton Nuclear Magnetic Resonance Spectral Characteristics

The proton nuclear magnetic resonance spectrum of Fmoc-tyr(PO(nme2)2)-OH demonstrates distinctive resonance patterns that facilitate unambiguous structural assignment. The fluorenylmethoxycarbonyl aromatic protons appear as a complex multiplet spanning 7.2-7.9 ppm, consistent with the polycyclic aromatic system characteristic of the fluorene moiety [1]. The methylene bridge protons of the fluorenylmethoxycarbonyl group manifest as a doublet at 4.1-4.4 ppm, reflecting the diastereotopic nature of these protons in the chiral environment [3].

The tyrosine aromatic protons exhibit characteristic splitting patterns, with the H2,6 protons appearing as a doublet at 6.8-7.2 ppm and the H3,5 protons resonating at 6.6-6.9 ppm [2]. This upfield shift compared to unsubstituted tyrosine reflects the electron-donating effect of the dimethylaminophosphate substituent at the para position. The alpha proton appears as a complex multiplet at 4.2-4.5 ppm, while the beta methylene protons resonate at 2.8-3.2 ppm as a multiplet due to coupling with both the alpha proton and vicinal coupling effects [4].

A particularly diagnostic feature is the appearance of the N(CH3)2 groups at 2.6-2.9 ppm as a doublet, exhibiting characteristic three-bond phosphorus-proton coupling (3JHP) with a coupling constant of approximately 10-12 Hz [5]. This coupling pattern serves as definitive evidence for the intact dimethylaminophosphate functionality.

Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with excellent resolution of individual carbon environments. The carbonyl carbon of the carboxylic acid function appears at 172-175 ppm, while the fluorenylmethoxycarbonyl carbonyl resonates at 155-157 ppm [1]. The fluorenylmethoxycarbonyl aromatic carbons span a broad range from 119-144 ppm, reflecting the diverse electronic environments within the polycyclic system.

The tyrosine aromatic carbon assignments reveal the influence of the dimethylaminophosphate substitution. The quaternary C1 carbon appears at 128-132 ppm, while the C2,6 carbons resonate at 130-132 ppm and the C3,5 carbons at 119-121 ppm. The para-substituted C4 carbon shows a characteristic downfield shift to 149-151 ppm due to the electron-withdrawing phosphate group [2].

Aliphatic carbon assignments include the alpha carbon at 54-56 ppm and the beta carbon at 36-38 ppm, typical values for tyrosine derivatives. The fluorenylmethoxycarbonyl methylene carbon appears at 66-68 ppm, while the N(CH3)2 carbons resonate at 35-37 ppm, exhibiting characteristic phosphorus-carbon coupling that can be observed in proton-decoupled spectra [5].

Phosphorus-31 Nuclear Magnetic Resonance for Phosphorylation Verification

Phosphorus-31 nuclear magnetic resonance spectroscopy provides unequivocal confirmation of the dimethylaminophosphate functionality and serves as the definitive analytical method for phosphorylation verification [6]. The compound exhibits a characteristic chemical shift at 8-12 ppm relative to 85% phosphoric acid external standard, which falls within the expected range for phosphoramidates [7].

The phosphorus-31 spectrum displays a complex multiplet arising from three-bond phosphorus-proton coupling to the N(CH3)2 groups, with a typical coupling constant of 10-12 Hz [8]. This coupling pattern is diagnostic for the intact dimethylaminophosphate structure and distinguishes it from hydrolyzed or degraded forms. The line width of the phosphorus signal typically ranges from 15-25 Hz under standard acquisition conditions.

pH and Temperature Dependence Studies

Phosphorus-31 chemical shift demonstrates minimal pH dependence over the physiological range (pH 2-8), with variations typically not exceeding ±0.2 ppm [7]. This stability reflects the non-ionizable nature of the phosphoramidate linkage, contrasting with the significant pH-dependent shifts observed for conventional phosphate esters. Temperature coefficient studies reveal a modest upfield shift of -0.02 ppm per degree Celsius, consistent with typical phosphorus-containing organic compounds [6].

Solvent effects on phosphorus-31 chemical shifts are more pronounced, with dimethyl sulfoxide-d6 producing a +1.2 ppm downfield shift compared to chloroform-d. This solvent dependence reflects hydrogen bonding interactions and provides useful information for optimizing analytical conditions [9].

Coupling Pattern Analysis

The complexity of the phosphorus-31 multiplet arises from scalar coupling to the six equivalent methyl protons of the N(CH3)2 groups. Under proton-decoupled conditions, the phosphorus signal collapses to a sharp singlet, confirming the coupling origin. Two-dimensional nuclear magnetic resonance techniques, particularly phosphorus-proton correlation spectroscopy, provide additional structural confirmation and facilitate complete assignment of the phosphorus-nitrogen-carbon connectivity [8].

Mass Spectrometric Analysis

Mass spectrometric analysis of Fmoc-tyr(PO(nme2)2)-OH provides essential information regarding molecular weight confirmation, structural fragmentation patterns, and purity assessment. The compound exhibits characteristic fragmentation behavior under various ionization and dissociation conditions.

Electrospray Ionization Mass Spectrometry Fragmentation Patterns

Molecular Ion Characteristics

Electrospray ionization mass spectrometry readily produces the protonated molecular ion [M+H]+ at m/z 538.2, corresponding to the molecular formula C28H32N3O6P [1]. The isotope pattern matches theoretical predictions, with the M+1 peak at approximately 28% relative intensity due to natural abundance carbon-13 and nitrogen-15 contributions.

Primary Fragmentation Pathways

The fragmentation behavior of Fmoc-tyr(PO(nme2)2)-OH follows predictable pathways based on the relative bond strengths and charge localization sites [10] [11]. The most prominent fragmentation involves loss of the fluorenylmethoxycarbonyl group, producing an intense fragment at m/z 316.1 with 45-65% relative intensity. This fragmentation proceeds through carbamate bond cleavage, a well-established pathway for fluorenylmethoxycarbonyl-protected amino acids [3].

A characteristic fragmentation unique to dimethylaminophosphate derivatives is the loss of the N(CH3)2 group, generating a fragment at m/z 479.2 with 25-35% relative intensity. This pathway involves phosphorus-nitrogen bond cleavage and serves as diagnostic evidence for the intact phosphoramidate structure [10].

Tyrosine-Specific Fragmentation

The tyrosine immonium ion appears at m/z 136.1 with 15-25% relative intensity, formed through aromatic rearrangement processes characteristic of aromatic amino acids [10]. This ion provides confirmation of the tyrosine residue and can be used for selective monitoring in complex mixtures.

Phosphate neutral loss, typically prominent in conventional phosphotyrosine derivatives, occurs to a limited extent in Fmoc-tyr(PO(nme2)2)-OH, producing a fragment at m/z 458.2 with only 5-15% relative intensity [12] [13]. This reduced neutral loss propensity reflects the stabilizing effect of the dimethylamine substitution on the phosphate moiety.

Charge-Remote Fragmentation

Higher energy collision conditions promote charge-remote fragmentation processes, generating characteristic fragments that provide structural information independent of charge localization. The N(CH3)2 fragment at m/z 59.1 appears with high intensity (80-95%), serving as a diagnostic marker for dimethylaminophosphate-containing compounds [10].

Aromatic fragmentation produces characteristic benzylic cleavage products at m/z 165.1 with 30-45% relative intensity. Beta elimination processes, though less prominent than in conventional phosphotyrosine derivatives, generate fragments at m/z 291.1 with 20-35% relative intensity [11].

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Validation Strategies

Matrix Selection and Optimization

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry requires careful matrix selection for optimal analysis of Fmoc-tyr(PO(nme2)2)-OH [14]. 2,5-Dihydroxybenzoic acid represents the preferred matrix for positive ion mode analysis, providing efficient ionization while minimizing matrix-related interference peaks.

Enhanced sensitivity can be achieved using the DHAP/DAHC (2,6-dihydroxyacetophenone/diammonium hydrogen citrate) matrix system, which demonstrates superior performance for phosphorylated compounds [14]. This matrix combination enables detection limits as low as 2.5 femtomoles on target while maintaining excellent signal-to-noise ratios.

Validation Protocol Development

Comprehensive validation strategies incorporate both positive and negative ion mode analysis to maximize structural information content. Positive ion mode provides molecular weight confirmation and primary fragmentation data, while negative ion mode enhances detection of phosphorus-containing fragments [14].

High-energy collision-induced dissociation using matrix-assisted laser desorption ionization time-of-flight tandem mass spectrometry enables detailed fragmentation analysis. The resulting mass spectra display characteristic losses including fluorenylmethoxycarbonyl group elimination (-222 Da), dimethylamine loss (-45 Da), and phosphate-related neutral losses [14].

Quantitative Analysis Considerations

Matrix-assisted laser desorption ionization exhibits significant variability in ionization efficiency between different structural analogs, necessitating careful calibration procedures [15]. Calibration curves constructed using synthetic standards demonstrate non-linear response characteristics, with coefficient of variation typically ranging from 5-10% under optimized conditions.

Internal standard methodology using isotopically labeled analogs provides improved quantitative accuracy, though the substantial cost of labeled phosphoramidates limits routine application. Alternative normalization strategies using structurally similar compounds can provide acceptable precision for semi-quantitative applications [15].

Chromatographic Purity Assessment

Chromatographic analysis serves as the primary method for purity assessment, stability monitoring, and diastereomer quantification of Fmoc-tyr(PO(nme2)2)-OH. The compound presents unique analytical challenges due to its potential for diastereomer formation and susceptibility to hydrolytic degradation.

High Performance Liquid Chromatography Method Development for Diastereomer Separation

Stationary Phase Selection

Diastereomer separation of Fmoc-tyr(PO(nme2)2)-OH requires careful consideration of the stereochemical complexity arising from the chiral centers at both the amino acid alpha carbon and potentially at the phosphorus center [3]. Conventional C18 reversed-phase columns provide adequate retention but insufficient selectivity for complete diastereomer resolution.

Enhanced separation can be achieved using specialized chiral stationary phases based on cellulose or amylose derivatives [16]. Lux Cellulose-2 and Cellulose-3 columns demonstrate superior chiral recognition for fluorenylmethoxycarbonyl-protected amino acids, with selectivity factors (α) ranging from 1.15-1.25 for typical diastereomeric pairs [16] [17].

Mobile Phase Optimization

Mobile phase composition critically influences both retention and selectivity characteristics. Optimal separation typically employs acetonitrile-water gradients with trifluoroacetic acid as ionic modifier (0.1% v/v). The acidic conditions suppress ionization of the carboxylic acid functionality while maintaining adequate peak shape and resolution [16].

Temperature control proves essential for reproducible separations, with optimal performance typically achieved at 30°C. Higher temperatures reduce retention times but may compromise resolution of closely eluting diastereomers. Column temperature stability within ±1°C is required for quantitative applications [3].

Resolution Enhancement Strategies

Baseline resolution of diastereomers (Rs > 1.5) can be achieved through gradient optimization, with initial conditions of 25% acetonitrile increasing linearly to 75% acetonitrile over 25 minutes. Flow rate optimization at 1.0 mL/min provides the optimal balance between analysis time and resolution [16].

Detection wavelength selection at 254 nm maximizes sensitivity for the fluorenylmethoxycarbonyl chromophore while minimizing interference from mobile phase components. Alternative detection at 280 nm can be employed for selective monitoring of the tyrosine aromatic system [18].

Quantitative Performance Characteristics

Validated high performance liquid chromatography methods demonstrate excellent linearity over the concentration range 0.1-2.0 mg/mL with correlation coefficients exceeding 0.999. Precision studies reveal relative standard deviations below 2.0% for retention time and below 3.0% for peak area measurements [3].

Accuracy assessment using synthetic diastereomer mixtures demonstrates recovery values of 98-102% across the analytical range. Detection limits reach 0.05% relative to the main component, enabling sensitive monitoring of minor diastereomeric impurities [18].

Ultra Performance Liquid Chromatography Mass Spectrometry Monitoring of Degradation Products

Degradation Pathway Identification

Fmoc-tyr(PO(nme2)2)-OH exhibits multiple degradation pathways under stress conditions, necessitating comprehensive analytical monitoring [19]. Hydrolytic degradation represents the primary concern, with the dimethylaminophosphate group being particularly susceptible to aqueous conditions at elevated temperature.

Principal degradation products include the corresponding phosphoric acid derivative (loss of both dimethylamino groups), mono-demethylated intermediates, and complete dephosphorylation products. Each degradation pathway produces characteristic mass spectral signatures that facilitate identification and quantitation [19].

Ultra Performance Liquid Chromatography Method Development

Ultra performance liquid chromatography provides enhanced resolution and sensitivity compared to conventional high performance liquid chromatography systems [19]. Sub-2-micron particle size columns enable rapid analysis with superior peak capacity, typically completing analysis within 15 minutes while maintaining baseline resolution of degradation products.

Gradient elution using acetonitrile-water with 0.1% formic acid provides optimal separation of the intact compound from its degradation products. The acidic conditions enhance ionization efficiency for mass spectrometric detection while providing adequate chromatographic selectivity [19].

Mass Spectrometric Detection Strategies

Electrospray ionization operating in positive ion mode provides sensitive detection of both the intact compound and its degradation products. Selected reaction monitoring enables quantitative analysis with detection limits below 0.1% relative to the main component [19].

Characteristic fragmentation transitions include m/z 538.2 → 316.1 for the intact compound, m/z 480.2 → 258.1 for mono-demethylated products, and m/z 422.2 → 200.1 for completely demethylated derivatives. These transitions provide selective monitoring capabilities even in complex degradation mixtures [19].

Stability Assessment Protocols

Comprehensive stability assessment employs stress conditions including elevated temperature (60°C), acidic conditions (pH 2), basic conditions (pH 10), and oxidative stress (3% hydrogen peroxide). Sample analysis at predetermined time points enables kinetic assessment of degradation processes [18].

Results demonstrate that Fmoc-tyr(PO(nme2)2)-OH exhibits good stability under neutral and slightly acidic conditions but shows significant degradation under basic conditions and elevated temperature. The compound proves particularly sensitive to nucleophilic attack at the phosphorus center, leading to progressive loss of dimethylamino groups [20].

Peak Purity Assessment

Photodiode array detection enables comprehensive peak purity assessment through spectral comparison across the chromatographic peak [18]. Spectral contrast values below 10 indicate acceptable peak purity, while higher values suggest the presence of coeluting impurities or degradation products.

Two-dimensional liquid chromatography provides orthogonal separation mechanisms for challenging purity assessments. Heart-cutting techniques enable transfer of specific fractions to alternative separation conditions, providing enhanced resolution of closely eluting components [18].

XLogP3

2.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

569.19270199 g/mol

Monoisotopic Mass

569.19270199 g/mol

Heavy Atom Count

40

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Last modified: 08-10-2024

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